molecular formula C13H10O3 B168639 Difurfurylideneacetone CAS No. 144850-49-7

Difurfurylideneacetone

Cat. No.: B168639
CAS No.: 144850-49-7
M. Wt: 214.22 g/mol
InChI Key: XOOFLVNFEPIPIW-KQQUZDAGSA-N
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Description

Difurfurylideneacetone is an organic compound characterized by the presence of two furan rings connected by a conjugated system involving a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Difurfurylideneacetone can be synthesized through the base-catalyzed condensation of furfural and acetone. The reaction typically involves the use of sodium hydroxide as a catalyst and is carried out at temperatures ranging from 70°C to 80°C. The reaction yields a mixture of monofurfurylideneacetone and this compound, with the latter being the major product under optimized conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of solid alkali catalysts and efficient separation techniques further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Difurfurylideneacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of difurfurylideneacetone involves its ability to participate in various chemical reactions due to the presence of conjugated systems and reactive functional groups. The furan rings and the carbonyl group play a crucial role in its reactivity, allowing it to undergo hydrogenation, oxidation, and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    Monofurfurylideneacetone: Similar in structure but contains only one furan ring.

    Furfurylideneacetone: Another related compound with a single furan ring and a carbonyl group.

Comparison:

Properties

IUPAC Name

(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOFLVNFEPIPIW-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061265
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-77-1
Record name Difurfurylideneacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Pentadien-3-one, 1,5-di-2-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-di-2-furylpenta-1,4-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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